

"Methyl-(5-methyl-isoxazol-3-YL)-amine" CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl-(5-methyl-isoxazol-3-YL)-amine

Cat. No.: B1315126

[Get Quote](#)

An In-depth Technical Guide to **Methyl-(5-methyl-isoxazol-3-YL)-amine** and Related Compounds

This technical guide provides comprehensive information on the chemical identifiers, properties, and synthesis of isoxazole amine derivatives. The query "**Methyl-(5-methyl-isoxazol-3-YL)-amine**" can be interpreted as N,5-dimethylisoxazol-3-amine. However, due to its structural similarity and prevalence in scientific literature as a key intermediate, this guide will primarily focus on 3-Amino-5-methylisoxazole, while also providing available data for its N-methylated counterpart.

Core Compound: 3-Amino-5-methylisoxazole

3-Amino-5-methylisoxazole is a significant biochemical reagent and a versatile intermediate in the synthesis of pharmaceuticals, notably sulfa drugs.^{[1][2]} It is the major intermediate formed during the biodegradation and photocatalytic degradation of the antibiotic sulfamethoxazole.^{[3][4]}

Identifiers and Chemical Properties

The compound is identified by several numbers and names across different chemical databases.

Identifier Type	Value	Citation
CAS Number	1072-67-9	[5] [6]
EC Number	214-013-6	[3] [5]
IUPAC Name	5-methyl-1,2-oxazol-3-amine	[5]
Molecular Formula	C ₄ H ₆ N ₂ O	[3]
Molecular Weight	98.10 g/mol	[3]
SMILES	CC1=CC(N)=NO1	[1] [6]
InChI Key	FKPXGNGUVSHWQQ- UHFFFAOYSA-N	[5] [7]
Melting Point	59-61 °C	[3] [4]
Appearance	White to light yellow solid	[1] [7]

Synonyms: 5-Methylisoxazol-3-amine, 5-Methyl-3-isoxazolamine, 3-Isoxazolamine, 5-methyl-, 5-Methyl-3-aminoisoxazole, Sulfamethoxazole Impurity C.[\[4\]](#)[\[5\]](#)

Experimental Protocols: Synthesis

Several methods for the synthesis of 3-Amino-5-methylisoxazole have been documented. A common approach involves a three-step process starting from readily available materials like ethyl acetate and acetonitrile.[\[8\]](#)

Protocol 1: Synthesis via Acetyl Acetonitrile Intermediate[\[8\]](#)

- Step 1: Formation of Acetyl Acetonitrile.
 - A solution of diisopropylamine (0.35 mol) in tetrahydrofuran (140 mL) is cooled to below -30 °C.
 - Under nitrogen protection, n-butyllithium hexane solution (0.35 mol, 2.5M) is added dropwise.
 - The mixture is stirred at room temperature for 30 minutes.

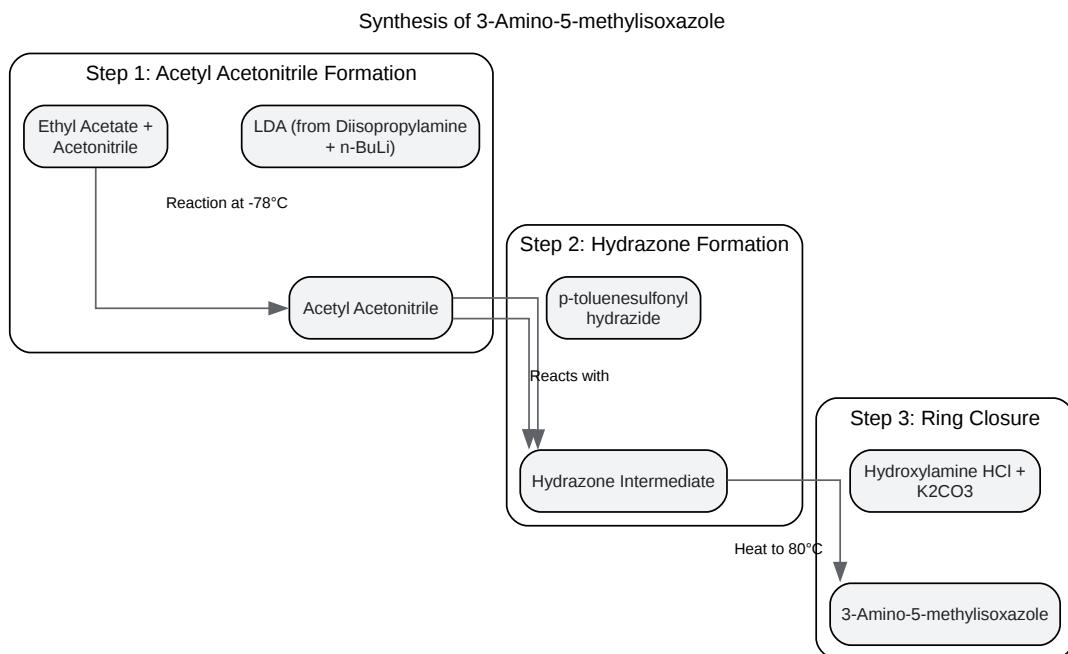
- The reaction is cooled to below -78 °C, and a solution of ethyl acetate (0.35 mol) and acetonitrile (0.25 mol) is added dropwise.
- The mixture is stirred at room temperature for 2 hours.
- The reaction is quenched with 2N HCl to adjust the pH to 5-6.
- The product is extracted with ethyl acetate, the organic layer is dried with anhydrous sodium sulfate, and the solvent is concentrated to yield acetyl acetonitrile.
- Step 2: Formation of Hydrazone.
- The acetyl acetonitrile from the previous step is reacted with p-toluenesulfonyl hydrazide. (Further details not specified in the provided context).
- Step 3: Ring Closure to 3-Amino-5-methylisoxazole.
- Hydroxylamine hydrochloride (0.25 mol) and potassium carbonate (0.55 mol) are added to water (40 mL) in a reaction bottle and stirred for 30 minutes at room temperature.
- 2-Methyltetrahydrofuran (360 mL) and the hydrazone from Step 2 (0.21 mol) are added.
- The mixture is heated to 80 °C and maintained for 2 hours.
- After cooling, concentrated hydrochloric acid is added dropwise to adjust the pH to 1, and the mixture is stirred for 1 hour.
- The layers are separated, and the aqueous layer is adjusted to pH 10-12 with 20% sodium hydroxide, causing a precipitate to form.
- The precipitate is filtered and dried to obtain 3-amino-5-methylisoxazole.

Protocol 2: Synthesis from 3-hydroxybutanenitrile[9]

- Step 1: Reaction with Hydroxylamine.
- 3-hydroxybutanenitrile is reacted with hydroxylamine hydrochloride and potassium carbonate in water.

- The reaction is maintained at 20-60 °C for 3 hours.
- Step 2: Cyclization and Isolation.
 - Combine hydroxylamine hydrochloride (0.20 mol), potassium carbonate (0.51 mol), and 100 mL of water, and stir for 20 minutes.
 - Add the intermediate from the previous step (0.17 mol) and heat to 60 °C for 6 hours.
 - After cooling, add toluene (200 mL) and separate the aqueous layer.
 - Add anhydrous ferric chloride (17 mmol) to the organic layer and heat to reflux with a water separator.
 - Cool the mixture and add concentrated hydrochloric acid to adjust the pH to 1-2.
 - Separate the layers, and adjust the aqueous layer to pH 11-13 with 30% sodium hydroxide to precipitate the product.
 - Filter and dry the light yellow crystalline product.

Biological Activity and Applications


3-Amino-5-methylisoxazole and its derivatives are associated with a wide range of pharmacological properties. The isoxazole nucleus is a component in many bioactive agents.

- Pharmaceutical Intermediate: It is a key intermediate in the production of sulfamethoxazole, a broad-spectrum antibiotic.[1][2][8]
- Bioactivity of Derivatives: Isoxazole derivatives exhibit a wide spectrum of biological activities, including:
 - Antihyperglycemic
 - Analgesic and Anti-inflammatory
 - Antifungal and Antibacterial
 - Anti-HIV activity

- Research Applications: It is used in the synthesis of various chemical series with potential therapeutic activities, such as mosquito larvicidal compounds and hydroxylamines of other sulfa drugs.[3][4] It has also been explored as a novel unnatural β -amino acid for solid-phase peptide synthesis.[10]

Synthesis Workflow Diagram

The following diagram illustrates the general synthesis pathway described in Protocol 1.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 3-Amino-5-methylisoxazole.

N,5-Dimethylisoxazol-3-amine

As per the literal interpretation of the user's query, this section details the available information for N,5-Dimethylisoxazol-3-amine.

Identifiers

Identifier Type	Value	Citation
CAS Number	55809-40-0	[6]
IUPAC Name	N,5-dimethylisoxazol-3-amine	
Molecular Formula	C ₅ H ₈ N ₂ O	
Synonyms	Methyl-(5-methyl-isoxazol-3-YL)-amine	

Limited public data regarding the synthesis, properties, and applications of this specific compound was found in the initial search. It is listed as a related substance to 3-Amino-5-methylisoxazole.[\[6\]](#) Researchers interested in this specific molecule may need to consult more specialized chemical synthesis databases or literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsoc [chemsoc.com]
- 3. 3-Amino-5-methylisoxazole = 97 1072-67-9 [sigmaaldrich.com]
- 4. 3-Amino-5-methylisoxazole | 1072-67-9 [chemicalbook.com]

- 5. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. 1072-67-9|5-Methylisoxazol-3-amine|BLD Pharm [bldpharm.com]
- 7. CAS 1072-67-9: 3-Amino-5-methyl isoxazole | CymitQuimica [cymitquimica.com]
- 8. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents
[patents.google.com]
- 9. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. ["Methyl-(5-methyl-isoxazol-3-YL)-amine" CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315126#methyl-5-methyl-isoxazol-3-yl-amine-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com